Iridium(III) chloride hydrate serves as a starting material for the synthesis of iridium nanoparticles through reduction or decomposition techniques. These nanoparticles exhibit unique catalytic properties and can be employed in various reactions, including hydrogenation, dehydrogenation, and hydrodeoxygenation [].
Iridium(III) chloride hydrate is a crucial reagent in the preparation of iridium complexes. These complexes possess excellent light-emitting properties and are widely studied for their potential application in next-generation OLEDs [].
Iridium(III) chloride hydrate demonstrates catalytic activity in specific organic reactions, making it a valuable tool for researchers.
Beyond the aforementioned applications, iridium(III) chloride hydrate finds use in other scientific research areas:
Iridium(III) chloride hydrate, with the chemical formula , is an inorganic compound that typically appears as a dark green to black crystalline solid. It is a hydrated form of iridium(III) chloride, which is more commonly encountered than its anhydrous counterpart. The molar mass of iridium(III) chloride hydrate is approximately 316.58 g/mol, while the anhydrous form has a molar mass of about 298.58 g/mol . This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.
Iridium(III) chloride hydrate serves as a precursor for various iridium complexes and is utilized in several
Iridium(III) chloride hydrate itself does not possess a specific mechanism of action in biological systems. Its significance lies in its role as a precursor for various iridium complexes that exhibit interesting properties. For instance, some iridium complexes derived from the hydrate show potential as anticancer agents due to their ability to bind to DNA [].
Iridium(III) chloride hydrate can be synthesized through several methods:
Iridium(III) chloride hydrate has diverse applications across various fields:
Studies on the interactions of iridium(III) chloride hydrate with other compounds are essential for understanding its reactivity and potential applications. It has been shown to interact with various ligands such as bipyridine and acetonitrile, forming stable complexes that are useful in catalysis . Further research into its interactions could lead to novel applications in catalysis or materials science.
Iridium(III) chloride hydrate shares similarities with other transition metal chlorides but exhibits unique properties due to its specific coordination chemistry. Here are some similar compounds:
Compound | Chemical Formula | Unique Features |
---|---|---|
Rhodium(III) Chloride | Similar catalytic properties; used in organic synthesis. | |
Platinum(II) Chloride | Used primarily in organometallic chemistry; less stable than iridium compounds. | |
Ruthenium(III) Chloride | Exhibits different oxidation states; used in catalysis but less common than iridium. | |
Osmium Tetroxide | Highly reactive; used mainly for oxidation reactions but toxic. |
Iridium(III) chloride hydrate stands out due to its stability, versatility as a catalyst, and unique coordination chemistry that allows it to form diverse complexes not readily achievable with other transition metal chlorides.
Iridium(III) chloride hydrate exhibits multiple stoichiometric forms depending on the degree of hydration. The most commonly encountered form is the trihydrate with the molecular formula IrCl₃·3H₂O, possessing a molecular weight of 352.62 grams per mole [1]. The anhydrous form, represented by the formula IrCl₃, has a molecular weight of 298.58 grams per mole [2] [3]. The general hydrated form is often denoted as IrCl₃·xH₂O, where x represents the variable number of water molecules incorporated into the crystal structure [4] [2].
The most prevalent commercial forms include the trihydrate (IrCl₃·3H₂O) and monohydrate (IrCl₃·H₂O) variants [5]. The trihydrate form contains approximately 53-56% iridium content by weight, while the monohydrate form typically contains around 60% iridium [5]. The anhydrous basis molecular weight is consistently reported as 298.57-298.58 grams per mole across various sources [3] [6] [7].
Form | Molecular Formula | Molecular Weight (g/mol) | Iridium Content (%) | CAS Number |
---|---|---|---|---|
Anhydrous | IrCl₃ | 298.58 [2] | 64.38 [8] | 10025-83-9 [9] |
Monohydrate | IrCl₃·H₂O | 316.59 [5] | ~60 [5] | 14996-61-3 [4] |
Trihydrate | IrCl₃·3H₂O | 352.62 [1] | 53-56 [10] | 13569-57-8 [11] |
Variable Hydrate | IrCl₃·xH₂O | 298.57 (anhydrous basis) [6] | 50-56 [12] | 14996-61-3 [6] |
The anhydrous iridium(III) chloride crystallizes in two distinct polymorphic forms, each with unique crystallographic parameters. The alpha (α) polymorph adopts a monoclinic crystal system with space group C2/m [9] [13]. The unit cell parameters for the α-form include lattice constants of a = 5.99 Å, b = 10.37 Å, and c = 5.99 Å, with a beta angle of 109.4° [9] [14]. The calculated density for this polymorph is 5.33 grams per cubic centimeter [9].
The beta (β) polymorph crystallizes in an orthorhombic crystal system with space group Fddd [9] [15]. This form exhibits lattice constants of a = 6.95 Å, b = 9.81 Å, and c = 20.82 Å [9] [14]. The calculated density for the β-polymorph is 5.34 grams per cubic centimeter [9]. The unit cell volume for the α-form is approximately 0.351 cubic nanometers [16].
Parameter | α-IrCl₃ (Monoclinic) | β-IrCl₃ (Orthorhombic) |
---|---|---|
Crystal System | Monoclinic [9] | Orthorhombic [9] |
Space Group | C2/m [9] [13] | Fddd [9] [15] |
Lattice constant a (Å) | 5.99 [9] [14] | 6.95 [9] [14] |
Lattice constant b (Å) | 10.37 [9] [14] | 9.81 [9] [14] |
Lattice constant c (Å) | 5.99 [9] [14] | 20.82 [9] [14] |
β angle (°) | 109.4 [9] [14] | - |
Calculated density (g/cm³) | 5.33 [9] | 5.34 [9] |
Unit cell volume (nm³) | 0.351 [16] | - |
The trihydrate form of iridium(III) chloride hydrate has not been fully structurally elucidated, and comprehensive crystallographic data for this hydrated form remains unavailable in current literature [9] [15].
Iridium(III) chloride exhibits significant structural polymorphism, particularly in its anhydrous forms. The anhydrous compound exists in two distinct polymorphic modifications: the α-polymorph, which appears brown in color, and the β-polymorph, which exhibits a red coloration [9] . Both polymorphs adopt the structural framework similar to aluminum chloride, with the α-form representing the monoclinic variant and the β-form adopting an orthorhombic structure [9] [18].
The two polymorphs possess effectively identical anion lattices but differ significantly in the octahedral interstices occupied by iridium ions [9] [15]. The α-polymorph undergoes transformation to the β-polymorph upon heating to approximately 650°C [9] [15]. This thermal conversion represents a solid-state phase transition that alters the coordination environment while maintaining the overall stoichiometry.
The hydrated forms display markedly different characteristics compared to their anhydrous counterparts. The most commonly encountered hydrated form is the dark green trihydrate IrCl₃·3H₂O, which serves as a hygroscopic starting material for iridium chemistry [9] . The trihydrate exhibits substantially different physical properties, including enhanced solubility in water and alcohols compared to the anhydrous forms [12]. The anhydrous forms are generally insoluble in water, while the hydrated variants demonstrate significant water and alcohol solubility [18] [12].
The structural differences between anhydrous and hydrated forms extend beyond simple water incorporation. The hydrated forms exhibit modified coordination environments around iridium centers, with water molecules participating in the coordination sphere or existing as lattice water [11] [1]. The incorporation of water molecules fundamentally alters the electronic and structural properties of the compound, resulting in distinct chemical reactivity patterns.
Iridium(III) complexes consistently exhibit octahedral coordination geometry due to the d⁶ electronic configuration of the iridium(III) center [19] [20] [21]. In iridium(III) chloride systems, the central iridium atom adopts a distorted octahedral arrangement with chloride ligands occupying coordination sites [19] [22]. The coordination environment typically involves six-coordinate iridium centers with varying degrees of distortion from ideal octahedral geometry [19] [22].
Specific bond length measurements for iridium-chloride systems reveal characteristic ranges. In crystallographically characterized iridium(III) chloride complexes, iridium-chloride bond lengths typically range from 2.315 to 2.606 Å, with median values around 2.419 Å [23]. Bridging chloride ligands in dimeric iridium(III) structures exhibit bond lengths of approximately 2.385 Å [24]. Terminal chloride ligands generally display shorter bond lengths compared to bridging arrangements.
The coordination angles in iridium(III) chloride complexes deviate from ideal octahedral values due to steric and electronic factors. Bond angles typically range from 77.4° to 96.8°, representing significant distortion from the ideal 90° octahedral angles [20] [24]. The equatorial bond angles in characterized structures measure approximately 77.4° to 80.3°, while axial arrangements approach but do not achieve the ideal 180° configuration [20].
Bond Type | Bond Length Range (Å) | Representative Angles (°) | Reference |
---|---|---|---|
Ir-Cl (terminal) | 2.315-2.606 [23] | 77.4-96.8 [20] | [20] [24] [23] |
Ir-Cl (bridging) | 2.385 [24] | 84.2-95.8 [24] | [24] |
Ir-O (coordination) | 2.057-2.066 [24] | 178.2 [24] | [24] |
Median Ir-Cl | 2.419 [23] | 87.4-91.8 [23] | [23] |
The electronic environment around iridium(III) centers influences bond characteristics significantly. The strong field nature of chloride ligands contributes to the stability of the octahedral configuration [19] [21]. Distortions from ideal geometry arise from crystal packing effects, ligand steric requirements, and electronic influences from the d⁶ configuration [19] [20].
Iridium(III) chloride demonstrates multiple distinct hydration states, with water molecules incorporating into the crystal structure through various mechanisms. The most stable and commonly encountered hydration state is the trihydrate form (IrCl₃·3H₂O), which contains three water molecules per iridium(III) chloride unit [11] [1] [10]. The monohydrate form (IrCl₃·H₂O) represents another significant hydration state with reduced water content [5].
Water molecule incorporation occurs through both coordination bonding and hydrogen bonding interactions within the crystal lattice. In characterized hydrated structures, water molecules may occupy coordination sites directly bonded to iridium centers or exist as lattice water stabilized through hydrogen bonding networks [24]. The coordination of water molecules to iridium(III) centers typically results in iridium-oxygen bond lengths ranging from 2.057 to 2.066 Å [24].
The variable hydrate designation (IrCl₃·xH₂O) acknowledges the potential for intermediate hydration states depending on environmental conditions such as humidity and temperature [4] [6]. Commercial preparations often contain water content ranging from 10% to 15% by weight, corresponding to various degrees of hydration [6] [5]. The hygroscopic nature of iridium(III) chloride hydrate facilitates rapid water uptake from atmospheric moisture [18] .
Hydration State | Water Content | Molecular Weight (g/mol) | Iridium Content (%) | Stability |
---|---|---|---|---|
Anhydrous | 0% | 298.58 [2] | 64.38 [8] | Moderate [18] |
Monohydrate | ~5.4% | 316.59 [5] | ~60 [5] | Good [5] |
Trihydrate | ~15.3% | 352.62 [1] | 53-56 [10] | High |
Variable | 10-15% [6] | Variable | 50-56 [12] | Variable [6] |
The incorporation of water molecules significantly influences the physical and chemical properties of iridium(III) chloride. Hydrated forms exhibit enhanced solubility in polar solvents, modified thermal stability, and altered reactivity patterns compared to anhydrous variants [12] [5]. The water molecules participate in extensive hydrogen bonding networks that stabilize the crystal structure and influence the overall coordination environment around iridium centers [24].
Iridium(III) chloride hydrate presents as a dark green to black crystalline solid with notable color variations depending on its hydration state and preparation method [1] [2] [3]. The compound exists primarily in two hydrated forms: the general hydrate (IrCl3·xH2O, CAS: 14996-61-3) and the specific trihydrate (IrCl3·3H2O, CAS: 13569-57-8) [4] [3]. The hygroscopic nature of this compound makes it readily absorb moisture from the atmosphere, which is a defining characteristic of its stability and handling requirements [2] [5] [6].
The appearance variations range from dark green crystals to brown powder and black crystalline forms [2] [7] [8]. Commercial suppliers report descriptions such as "yellow to dark green to black powder to crystal" [7] and "green-black crystals, powder, or chunks" [3], indicating the morphological diversity of this compound. The trihydrate form specifically appears as a dark green solid [1] [9], while dehydrated forms can appear brownish.
Property | Value |
---|---|
Molecular Formula (hydrate) | Cl3H2IrO (IrCl3·xH2O) [2] [5] |
Molecular Formula (trihydrate) | H6Cl3IrO3 (IrCl3·3H2O) [3] [4] |
Molecular Weight (hydrate) | 316.58 g/mol [2] [5] |
Molecular Weight (trihydrate) | 352.62 g/mol [3] [4] |
Appearance | Dark green to black crystalline solid [1] [2] [3] |
Crystal Form | Crystals, powder, or chunks [3] [7] |
Hygroscopic Nature | Hygroscopic [2] [5] [6] |
The density of Iridium(III) chloride hydrate is consistently reported as 5.30 g/cm³ at 25°C [1] [2] [5] [3] [6], making it a remarkably dense compound characteristic of transition metal halides. This high density reflects the heavy iridium center and the close-packed crystal structure.
The thermal stability of Iridium(III) chloride hydrate is characterized by its decomposition behavior rather than a true melting point. The compound undergoes decomposition at 763°C (1036 K) [1] [2] [5] [6] [10] [9], which represents a solid-liquid decomposition transition rather than conventional melting.
Thermogravimetric analysis studies have revealed important insights into the thermal behavior of this compound. The decomposition temperature of 763°C is consistent across multiple hydration states, indicating that the water molecules are lost at lower temperatures, while the chloride framework remains stable until the higher decomposition temperature [10] [9].
Property | Value | Reference |
---|---|---|
Melting Point | 763°C (decomposition) | [1] [2] [5] [3] [6] |
Density | 5.30 g/cm³ at 25°C | [1] [2] [5] [3] [6] |
Decomposition Temperature | 763°C (1036 K) | [10] [9] |
Standard Enthalpy of Formation | -257 kJ/mol | [11] |
Thermal Stability | Stable under ambient conditions | [12] |
The standard enthalpy of formation has been determined as -257 kJ/mol [11], indicating the thermodynamic stability of the compound. Under standard ambient conditions, the compound remains chemically stable [12], though it readily absorbs moisture due to its hygroscopic nature.
Comparative thermal decomposition studies of platinum group metal chlorides have shown that reduction to metal is complete at approximately 190°C for iridium salts in hydrogen atmosphere [13] [14], which is significantly lower than the decomposition temperature in air, demonstrating the influence of atmospheric conditions on thermal behavior.
The solubility characteristics of Iridium(III) chloride hydrate demonstrate clear patterns based on solvent polarity and hydrogen bonding capability. The compound exhibits excellent solubility in water with a reported solubility of 623.82 g/L [2] [5] [15] [16], making it highly water-soluble among transition metal chlorides.
Aqueous solutions of the compound are notably acidic with pH < 2 at 20°C [2] [5] [16], indicating hydrolysis of the iridium chloride complex and release of hydrochloric acid. This acidic behavior is characteristic of highly charged transition metal cations in aqueous solution.
Solvent System | Solubility | pH (where applicable) | Reference |
---|---|---|---|
Water | Soluble (623.82 g/L) | <2 at 20°C | [2] [5] [15] [16] |
Ethanol/Alcohol | Soluble | N/A | [2] [5] [17] [18] |
Hydrochloric Acid | Soluble | N/A | [2] [19] |
Polar Organic Solvents | Soluble | N/A | [20] |
Aliphatic Hydrocarbons | Insoluble | N/A | [21] |
Low-Polarity Solvents | Poor solubility | N/A | [20] |
The compound shows good solubility in alcohols, particularly methanol and ethanol [2] [5] [17] [18]. This alcohol solubility has been utilized in various synthetic applications and coordination chemistry studies [22]. Hydrochloric acid also dissolves the compound readily [2] [19], which is expected given the chloride-based nature of the complex.
In organic solvent systems, the solubility pattern follows polarity trends. Polar organic solvents readily dissolve the compound [20], while aliphatic hydrocarbons are ineffective solvents [21]. The poor solubility in low-polarity solvents [20] reflects the ionic nature of the hydrated iridium chloride complex.
Iridium(III) in the chloride hydrate complex adopts a d6 electronic configuration [23], which is characteristic of low-spin octahedral geometry in most coordination environments. The iridium(III) center forms predominantly octahedral complexes with chloride ligands and water molecules [22] [24].
The bonding configuration involves octahedral coordination where the iridium center is surrounded by six ligands in a regular octahedral arrangement [1] [25] [22]. In the trihydrate form, structural studies have confirmed that each octahedron can be visualized as comprising four chloride ligands in the equatorial plane with water molecules in axial positions [22].
Crystal structure analysis reveals two distinct polymorphs for the anhydrous form:
Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Density (g/cm³) |
---|---|---|---|---|
α-IrCl3 | Monoclinic | C2/m | a=5.99, b=10.37, c=5.99 | 5.33 |
β-IrCl3 | Orthorhombic | Fddd | a=6.95, b=9.81, c=20.82 | 5.34 |
Trihydrate | Unknown | Not determined | Not available | 5.30 |
The molecular orbital considerations for iridium(III) complexes indicate significant metal-to-ligand charge transfer (MLCT) character [24] [23]. The d6 configuration results in low-spin pairing in octahedral fields, leading to diamagnetic behavior in most cases [23].
Coordination geometry studies have shown that the Ir-Cl bond lengths typically range from 2.33-2.39 Å [25] [24], while Ir-O (water) bond lengths are approximately 2.06-2.11 Å [25] [24]. These bond lengths reflect the strong coordination ability of iridium(III) and its classification as having the strongest ion-water bond known to date [27].
The spectroscopic characterization of Iridium(III) chloride hydrate reveals distinct absorption and emission patterns characteristic of d6 transition metal complexes. Ultraviolet-visible (UV-Vis) spectroscopy shows absorption bands typically in the range of 260-340 nm attributed to π-π* transitions of coordinated ligands [28] [29] [30].
Metal-to-ligand charge transfer (MLCT) transitions appear as weaker bands extending from 320 nm into the visible region [29] [30]. These MLCT transitions are spin-forbidden due to the d6 configuration but gain intensity through spin-orbit coupling effects of the heavy iridium atom [28] [29] [30].
Nuclear Magnetic Resonance (NMR) spectroscopy of iridium(III) complexes shows characteristic patterns in coordinating solvents. 1H NMR studies in DMSO-d6 demonstrate coordination-induced chemical shift changes and signal duplication due to the inequivalence of ligands in asymmetric coordination environments [24] [31].
Spectroscopic Technique | Characteristic Features | Wavelength/Chemical Shift | Reference |
---|---|---|---|
UV-Vis Absorption | π-π* transitions | 260-340 nm | [28] [29] [30] |
UV-Vis MLCT | Metal-to-ligand charge transfer | 320-500 nm (weak) | [29] [30] |
1H NMR | Coordination patterns | δ variable in DMSO-d6 | [24] [31] |
IR Spectroscopy | Ir-Cl stretching | Characteristic region | [32] |
Infrared (IR) spectroscopy provides fingerprint identification through Ir-Cl stretching vibrations and water molecule vibrations in the hydrated forms [32]. The presence of coordinated water molecules produces characteristic O-H stretching and bending modes that distinguish hydrated from anhydrous forms.
Mass spectrometry analysis using FAB-MS (Fast Atom Bombardment) and high-resolution mass spectrometry has been employed to confirm molecular compositions and identify coordination complexes [31] [33]. These techniques are particularly valuable for studying solution equilibria and complex formation reactions.
Luminescence spectroscopy of related iridium(III) complexes shows phosphorescent emission typically in the visible region (480-680 nm) [28] [29] [30] [32] with microsecond lifetimes characteristic of triplet excited states [30]. The quantum yields vary significantly depending on the coordination environment and can range from 0.0031 to 0.39 [30].
Iridium(III) chloride hydrate, with its d6 electronic configuration in octahedral coordination, typically exhibits diamagnetic behavior due to low-spin electron pairing [23] [27]. The compound shows no permanent magnetic moment under normal conditions, which is consistent with the completely filled t2g orbitals and empty eg orbitals in the crystal field splitting pattern.
Electron Spin Resonance (ESR) studies on iridium(III) systems have revealed that while the ground state is diamagnetic, paramagnetic states can be induced under specific conditions. Photoinduced ESR signals have been observed in iridium(III) complexes when subjected to UV photoexcitation [34], indicating the formation of metastable charged states with unpaired electrons.
ESR spectroscopy investigations show that light-induced structural changes can generate paramagnetic centers with g-values and hyperfine coupling constants characteristic of distorted iridium complexes [34]. These paramagnetic states are typically thermally activated with energy barriers between 0.3-0.6 eV [34].
Magnetic Property | Value/Characteristic | Reference |
---|---|---|
Ground State | Diamagnetic (d6, low-spin) | [23] [27] |
Photoinduced States | Paramagnetic under UV irradiation | [34] |
ESR g-values | Variable (light-induced) | [34] |
Thermal Activation | 0.3-0.6 eV energy barriers | [34] |
Coordination Geometry | Octahedral, no permanent moment | [27] |
Computational studies using ab initio quantum mechanical methods have confirmed that iridium(III) in aqueous solution forms highly inert coordination complexes [27]. The Ir-OH2 force constant has been classified as the strongest ion-water bond known to date [27], explaining the exceptional stability and slow ligand exchange kinetics.
Crystal field considerations indicate that the octahedral crystal field splitting for iridium(III) is sufficiently large to overcome electron-pairing energy, resulting in the low-spin configuration (t2g6eg0) [23]. This electronic arrangement leads to kinetic inertness and thermodynamic stability of iridium(III) complexes.
Temperature-dependent magnetic studies on related platinum group metal complexes have shown that dehydration processes can induce spin excitations in some cases [35], though this behavior is more commonly observed in lighter platinum group metals rather than iridium.